molecular formula C15H11ClN2OS B2574287 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 325987-57-3

3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Cat. No. B2574287
CAS RN: 325987-57-3
M. Wt: 302.78
InChI Key: WIWNYKLZOKGABE-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide, also known as CCT251236, is a small molecule inhibitor that has shown promising results in various scientific research applications. This molecule has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide and related compounds have been explored in the context of chemical synthesis and the study of their properties. These compounds are involved in various chemical reactions, including electrophilic chlorocyclization, which is used to synthesize highly functionalized benzo[b]thiophenes and thiophenes. This method, developed by Walter, Fallows, and Kesharwani (2019), is notable for its use of sodium chloride as a source of electrophilic chlorine, offering a greener and more economical approach to synthesizing these compounds with potential applications in medicinal and materials chemistry (Walter, Fallows, & Kesharwani, 2019).

Antimicrobial Research

In the realm of antimicrobial research, derivatives of this compound, such as 3-halobenzo[b]thiophenes, have been synthesized and evaluated for their potential as antibacterial and antifungal agents. Masih et al. (2021) explored these compounds for their effectiveness against Gram-positive bacteria and yeast, identifying specific derivatives with low minimum inhibitory concentrations (MICs), which indicates their potential as new classes of antibiotics (Masih, Kesharwani, Rodriguez, Vertudez, Motakhaveri, Le, Tran, Cloyd, Kornman, & Phillips, 2021).

Heterocyclic Synthesis

The chemical scaffold of this compound lends itself to the synthesis of various heterocyclic compounds. Studies have demonstrated the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic structures, including pyrimidine, oxadiazole, and thiadiazole derivatives, which have applications in drug development and other areas of chemistry. For instance, Naganagowda and Petsom (2011) focused on synthesizing oxadiazole derivatives and exploring their antibacterial activity, highlighting the potential of these compounds in pharmaceutical research (Naganagowda & Petsom, 2011).

Mechanism of Action

Target of Action

The primary target of the compound 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of bacterial cell walls .

Mode of Action

The compound this compound interacts with its target by binding to the active site of the enzyme . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of the bacterial cell wall .

Biochemical Pathways

The action of this compound affects the peptidoglycan biosynthesis pathway . By inhibiting the function of the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall . This leads to the weakening of the cell wall and eventually, bacterial cell death .

Pharmacokinetics

Like other similar compounds, it is expected to have a certain degree of absorption, distribution, metabolism, and excretion (adme) in the body . These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of the action of this compound result in the disruption of the bacterial cell wall . This leads to the lysis of the bacterial cell and ultimately, the death of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound .

properties

IUPAC Name

3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-10-4-1-3-9(7-10)14(19)18-15-12(8-17)11-5-2-6-13(11)20-15/h1,3-4,7H,2,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWNYKLZOKGABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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